molecular formula C9H10N2O B1313992 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one CAS No. 67046-22-4

6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one

カタログ番号: B1313992
CAS番号: 67046-22-4
分子量: 162.19 g/mol
InChIキー: NUXQSZIQIJHKCX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one is a heterocyclic compound that features a fused ring system combining pyridine and azepine structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions. For example, the reaction of a pyridine derivative with an azepine precursor under acidic or basic conditions can lead to the formation of the desired compound. The reaction conditions often involve heating and the use of solvents such as ethanol or dimethyl sulfoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the compound in its pure form.

化学反応の分析

Types of Reactions

6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under various conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs, which can further be utilized in the synthesis of more complex molecules.

科学的研究の応用

6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one is a compound of significant interest in various scientific research applications. This article will explore its chemical properties, biological activities, and potential applications in medicinal chemistry and other fields.

Pharmacological Applications

This compound has shown promising biological activities that suggest potential use in pharmacology:

  • Antidepressant Effects : Research indicates that derivatives of this compound may exhibit antidepressant-like effects in animal models, potentially due to their action on neurotransmitter systems like serotonin and norepinephrine .
  • Neuroprotective Properties : Some studies suggest that this compound could offer neuroprotective benefits, making it a candidate for further investigation in neurodegenerative diseases .
  • Anticancer Potential : Preliminary studies indicate that compounds with similar structures may possess anticancer properties, warranting further research into their mechanisms of action against various cancer cell lines .

Synthesis and Derivatives

The synthesis of this compound can lead to various derivatives that might enhance its biological activity or selectivity. Researchers are exploring modifications to improve efficacy and reduce side effects.

Drug Development

The unique structure of this compound makes it a valuable scaffold in drug design. Its ability to interact with biological targets opens avenues for developing new therapeutic agents.

Case Studies

  • Antidepressant Research : A study explored the effects of a series of pyridoazepine derivatives on depression models, highlighting their potential as novel antidepressants with fewer side effects compared to traditional medications .
  • Neuroprotection : Another investigation focused on the neuroprotective effects of similar compounds in models of oxidative stress, suggesting a pathway for developing treatments for conditions like Alzheimer's disease .

作用機序

The mechanism of action of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one depends on its specific biological target. For instance, if the compound is designed to inhibit a particular enzyme, it may bind to the active site and prevent substrate binding, thereby inhibiting the enzyme’s activity. The molecular targets and pathways involved can vary, but common targets include enzymes, receptors, and ion channels.

類似化合物との比較

Similar Compounds

  • 6,7-Dihydro-5H-pyrido[2,3-c]pyridazine
  • 1,2,3,4-Tetrahydroquinoline
  • 1H-Indole
  • 3,4-Dihydro-2H-1,4-benzoxazine

Uniqueness

6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications in research and industry.

生物活性

6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one, with the molecular formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol, is a heterocyclic compound that has attracted attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, potential as a therapeutic agent, and insights from recent research findings.

  • Molecular Formula : C₉H₁₀N₂O
  • Molecular Weight : 162.19 g/mol
  • CAS Number : 67046-22-4
  • Storage Conditions : Store sealed in a dry environment at room temperature.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In a study evaluating various derivatives, it was found that certain compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were notably low, indicating strong antimicrobial properties.

CompoundMIC (µM)Target Organisms
This compound0.21Pseudomonas aeruginosa, Escherichia coli
Other derivativesVariesCandida spp., Micrococcus luteus

The compound showed promising results particularly against Pseudomonas aeruginosa and Escherichia coli, with an MIC value of 0.21 µM, suggesting its potential as a lead compound for developing new antimicrobial agents .

Cytotoxic Activity

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on various cancer cell lines. Studies indicated that this compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells, which is crucial for therapeutic applications.

The mechanism by which this compound exerts its biological effects appears to involve interactions with key cellular targets. Molecular docking studies have revealed that the compound forms critical interactions within the active sites of enzymes such as DNA gyrase and MurD. These interactions are essential for its antibacterial activity.

Key Interactions:

  • DNA Gyrase : Forms hydrogen bonds with amino acids such as SER1084 and ASP437.
  • MurD : Binding studies suggest that the compound stabilizes interactions through Pi-Pi stacking with nucleotides.

Case Studies and Research Findings

  • Antimicrobial Screening : A study conducted by researchers evaluated the antimicrobial efficacy of various pyridine derivatives including this compound. The results demonstrated significant inhibition against multiple pathogens .
  • Cytotoxicity Assessment : In vitro assays showed that this compound selectively inhibited the growth of cancer cell lines while exhibiting low toxicity towards normal cells. This selectivity is attributed to its structural features that allow for targeted action .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have provided insights into how modifications at specific positions can enhance biological activity. For instance, substituents at the C5 and C6 positions significantly influence receptor selectivity and overall potency .

Q & A

Q. Basic: What are the key synthetic pathways for 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one, and how do reaction conditions influence yield and purity?

Answer:
Synthesis typically involves cyclization of substituted pyridine precursors or reductive amination of ketones. For example, the use of catalytic hydrogenation under controlled pressure (e.g., 1–3 atm H₂) and temperature (60–80°C) can optimize ring closure while minimizing side reactions like over-reduction . Solvent polarity (e.g., ethanol vs. DMF) and acid/base catalysts (e.g., p-toluenesulfonic acid) significantly affect regioselectivity. Purity is often assessed via HPLC with UV detection (λ = 254 nm), where mobile phase composition (e.g., acetonitrile/water gradients) resolves impurities related to incomplete cyclization .

Q. Basic: How is the structural characterization of this compound performed, and what analytical techniques resolve ambiguities in its fused-ring system?

Answer:

  • NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify proton environments, with characteristic shifts for the lactam carbonyl (δ ~170 ppm in ¹³C) and pyridinic protons (δ 7.5–8.2 ppm in ¹H) .
  • X-ray crystallography : Resolves ring conformation (e.g., boat vs. chair for the azepine moiety) and confirms bond angles critical for reactivity studies .
  • MS (ESI) : Molecular ion [M+H]⁺ at m/z 163.1 (calculated 162.19) confirms molecular formula .

Q. Advanced: How can computational methods (e.g., DFT, QM/MM) predict regioselectivity in derivatization reactions of this compound?

Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states to identify energy barriers for nucleophilic attacks. For example:

  • Electrophilic substitution : Calculations show lower activation energy for C-2 vs. C-4 positions due to electron density distribution in the pyridine ring .
  • Solvent effects : COSMO-RS simulations predict solvation free energies to optimize solvent choice (e.g., THF vs. acetonitrile) for SNAr reactions .

Q. Advanced: What experimental design strategies (e.g., factorial design) optimize reaction parameters for scaled-up synthesis?

Answer:
A 2³ factorial design evaluates three factors: temperature (60°C vs. 80°C), catalyst loading (5% vs. 10% Pd/C), and solvent (ethanol vs. ethyl acetate). Response surface methodology (RSM) identifies interactions:

  • High temperature (80°C) and ethanol maximize yield (85%) but increase impurity formation.
  • Lower catalyst loading (5%) in ethyl acetate reduces costs while maintaining >80% yield .

Q. Advanced: How do contradictory data on the compound’s stability under acidic conditions arise, and how can they be resolved methodologically?

Answer:
Discrepancies often stem from:

  • Degradation kinetics : pH-dependent hydrolysis (e.g., t₁/₂ = 2 h at pH 1 vs. >24 h at pH 5) measured via UV-Vis spectroscopy.
  • Impurity profiling : LC-MS identifies degradation products (e.g., ring-opened amides) to differentiate intrinsic instability vs. catalytic side reactions .
  • Accelerated stability studies : Storage at 40°C/75% RH for 4 weeks under varying pH buffers provides Arrhenius plots to predict shelf life .

Q. Advanced: What role does this compound play in heterogenous catalysis studies, and how are surface interactions characterized?

Answer:
As a ligand precursor, its adsorption on metal surfaces (e.g., Pd/Al₂O₃) is studied via:

  • XPS : Binding energy shifts (e.g., N 1s at 399.5 eV) confirm coordination to Pd⁰ sites.
  • In situ DRIFTS : Monitors C=O stretching frequency changes (1680 → 1650 cm⁻¹) during catalyst activation .
  • BET analysis : Correlates ligand loading (mmol/g) with catalyst surface area reduction .

Q. Advanced: How can AI-driven platforms (e.g., COMSOL Multiphysics) model its diffusion in biological membranes for drug delivery applications?

Answer:

  • Molecular dynamics (MD) : Simulates partition coefficients (LogP = 1.97) between lipid bilayers and aqueous phases .
  • Machine learning : Trains on permeability datasets (e.g., PAMPA assays) to predict Caco-2 cell uptake with R² > 0.85 .
  • Finite element analysis (FEA) : Models pH-dependent release profiles from polymeric nanoparticles .

Q. Basic: What safety protocols are recommended for handling this compound, and how are hazards mitigated in lab settings?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles (no known acute hazards, but precautionary measures apply) .
  • Ventilation : Use fume hoods for reactions generating dust or aerosols.
  • Waste disposal : Neutralize with 10% acetic acid before incineration to avoid environmental release .

特性

IUPAC Name

5,6,7,9-tetrahydropyrido[2,3-b]azepin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-8-5-1-3-7-4-2-6-10-9(7)11-8/h2,4,6H,1,3,5H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXQSZIQIJHKCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC(=O)C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70497105
Record name 5,6,7,9-Tetrahydro-8H-pyrido[2,3-b]azepin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67046-22-4
Record name 5,6,7,9-Tetrahydro-8H-pyrido[2,3-b]azepin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one
Reactant of Route 2
6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one
6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one
Reactant of Route 4
6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one
Reactant of Route 5
6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one
Reactant of Route 6
6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。